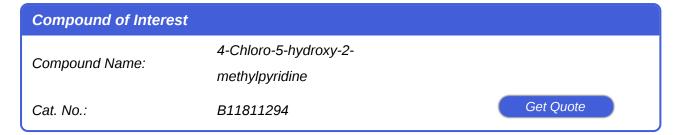


# Physical and chemical properties of substituted pyridines

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An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Pyridines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of substituted pyridines. Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, agrochemicals, and materials science, making a deep understanding of their characteristics essential for rational design and synthesis.[1][2] This document summarizes key quantitative data, details relevant experimental protocols, and illustrates important concepts and workflows.

# **Physical and Spectroscopic Properties**

The physical properties of substituted pyridines are heavily influenced by the nature and position of their substituents. These properties, particularly acidity (pKa), lipophilicity (logP/logD), and solubility, are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile in drug development.

## **Acidity and Basicity (pKa)**

Pyridine is a weak base with a pKa of approximately 5.2 for its conjugate acid, the pyridinium ion.[3] The sp2-hybridized nitrogen atom's lone pair of electrons does not participate in the



aromatic  $\pi$ -system and is available for protonation.[3] The basicity is significantly altered by substituents:

- Electron-donating groups (EDGs) such as alkyl and amino groups increase the electron density on the nitrogen atom, making the pyridine more basic (higher pKa). This effect is more pronounced for substituents at the 2- and 4-positions.[4]
- Electron-withdrawing groups (EWGs) like nitro, cyano, and halo groups decrease the electron density, rendering the pyridine less basic (lower pKa).[5]

Table 1: pKa Values for Selected Monosubstituted Pyridines



Substituent	Position	pKa of Conjugate Acid
-H (Pyridine)	-	5.23[3][6]
-CH₃ (Picoline)	2	5.97
3	5.68	
4	6.02	-
-NH <sub>2</sub>	2	6.86
3	5.98	
4	9.17	-
-OH	2	0.75[6]
3	4.79[6]	
4	3.20[6]	_
-Cl	2	0.72
3	2.84	
4	3.83	
-CN	2	-0.26
3	1.45	
4	1.90	_
-NO <sub>2</sub>	2	-2.5
3	0.81	
4	1.61	-

Note: pKa values can vary slightly depending on the experimental conditions. Values are compiled from various sources and represent typical measurements.[5][6][7]

# **Lipophilicity (logP and logD)**



Lipophilicity, the affinity of a compound for a lipid-like environment, is a crucial parameter for membrane permeability and overall drug disposition. It is commonly expressed as logP (the partition coefficient for the neutral species) or logD (the distribution coefficient at a specific pH, which accounts for both neutral and ionized forms).[8]

For basic compounds like pyridines, logD is pH-dependent. At a pH below the pKa, the pyridine will be protonated, increasing its aqueous solubility and lowering its logD value.[8] The logP of unsubstituted pyridine is approximately 0.65.[3] Substituents that increase lipophilicity (e.g., alkyl, aryl groups) will increase the logP value, while polar, ionizable groups (e.g., -COOH, -OH) will decrease it.[9][10]

Table 2: Lipophilicity Data for Selected Substituted Pyridines

Compound	logP / logD <sub>7.4</sub>	Notes
Pyridine	0.65 (logP)[3]	Parent compound.
2-(Methylthio)pyridine	1.69 (logD <sub>7.4</sub> )[11]	Thioether increases lipophilicity.
2-(Trifluoromethylthio)pyridine	2.13 (logD <sub>7.4</sub> )[11]	Fluorination further increases lipophilicity.
3-Aminopyridine	0.29 (Calculated logP)	Amino group is polar.
4-Phenylpyridine	2.5 (Calculated logP)	Phenyl group significantly increases lipophilicity.
3-Hydroxypyridine	0.27 (Calculated logP)	Hydroxyl group is polar and H-bond donor.
Nicotinic Acid (3-COOH)	-0.63 (Calculated logP)	Carboxylic acid is highly polar.

Note: Calculated logP values are estimations and can differ from experimental values. Experimental logD values are pH-dependent.[11][12]

# **Solubility**

Pyridine itself is miscible with water due to hydrogen bonding between the nitrogen atom and water molecules.[3][13] The solubility of substituted pyridines in aqueous media is a function of



their polarity, crystal lattice energy, and pKa. Generally, polar substituents that can engage in hydrogen bonding (-OH, -NH<sub>2</sub>, -COOH) enhance water solubility, whereas nonpolar, lipophilic substituents (-CH<sub>3</sub>, -Ph, long alkyl chains) decrease it.[14][15] For ionizable pyridines, solubility is lowest at their isoelectric point and increases significantly at pH values where the molecule is protonated.[16]

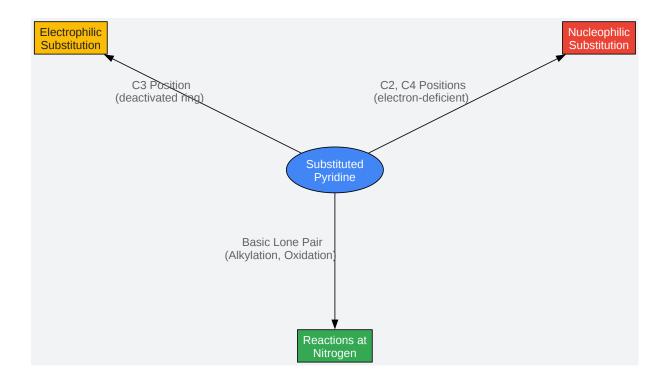
# **Spectroscopic Properties**

- ¹H NMR Spectroscopy: In the ¹H NMR spectrum of pyridine, the protons are deshielded due to the ring current and the electron-withdrawing effect of the nitrogen atom. The chemical shifts typically appear in the aromatic region, with the α-protons (C2, C6) being the most deshielded (δ ~8.5-8.7 ppm), followed by the γ-proton (C4, δ ~7.6-7.8 ppm) and the β-protons (C3, C5, δ ~7.2-7.4 ppm).[17][18]
- <sup>13</sup>C NMR Spectroscopy: The carbon atoms in the pyridine ring also show distinct chemical shifts. The α-carbons (C2, C6) are the most deshielded (δ ~150 ppm), followed by the γ-carbon (C4, δ ~136 ppm) and the β-carbons (C3, C5, δ ~124 ppm).
- Infrared (IR) Spectroscopy: Pyridine derivatives exhibit characteristic IR absorption bands. These include C-H stretching vibrations from the aromatic ring (~3000-3100 cm<sup>-1</sup>), C=C and C=N ring stretching vibrations (typically in the 1400-1600 cm<sup>-1</sup> region), and C-H bending vibrations.[19][20]

# **Chemical Properties and Reactivity**

The reactivity of the pyridine ring is dictated by the electronegative nitrogen atom, which significantly influences the electron distribution in the aromatic system.[3]





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Figure 1: General Reactivity of the Pyridine Ring.

# **Electrophilic Aromatic Substitution**

The pyridine ring is strongly deactivated towards electrophilic aromatic substitution compared to benzene.[3] The nitrogen atom withdraws electron density from the ring and becomes protonated or coordinates to the Lewis acid catalyst under typical reaction conditions, further deactivating the ring. When substitution does occur, it proceeds primarily at the C3 position, which is the most electron-rich carbon.[3] Direct nitration and Friedel-Crafts reactions are often sluggish and require harsh conditions.[3]



#### **Nucleophilic Aromatic Substitution**

Conversely, the pyridine ring is activated towards nucleophilic attack, especially at the C2 and C4 positions.[3][21] These positions are electron-deficient due to the inductive and resonance effects of the nitrogen atom. Pyridines bearing a good leaving group (e.g., a halogen) at the 2-or 4-position readily undergo nucleophilic substitution via an addition-elimination mechanism (S<sub>n</sub>Ar).[22] A classic example is the Chichibabin reaction, which involves the amination of pyridine at the 2-position using sodium amide.

#### **Reactions at the Nitrogen Atom**

The lone pair on the nitrogen atom makes it a nucleophile and a base.

- N-Alkylation: Pyridine reacts with alkyl halides to form N-alkylpyridinium salts.[3][23]
- N-Oxidation: Reaction with peracids (e.g., m-CPBA) oxidizes the nitrogen to form a pyridine N-oxide.[3] This transformation alters the reactivity of the ring, making the C2 and C4 positions susceptible to both nucleophilic and electrophilic attack.

# **Key Experimental Protocols**

Accurate determination of physicochemical properties is paramount in research and drug development. Standardized protocols ensure data reproducibility.

## Protocol: pKa Determination by ¹H NMR Spectroscopy

This method relies on monitoring the change in chemical shift of ring protons as a function of pH. The observed chemical shift is a weighted average of the shifts of the protonated and deprotonated species.[18][24]

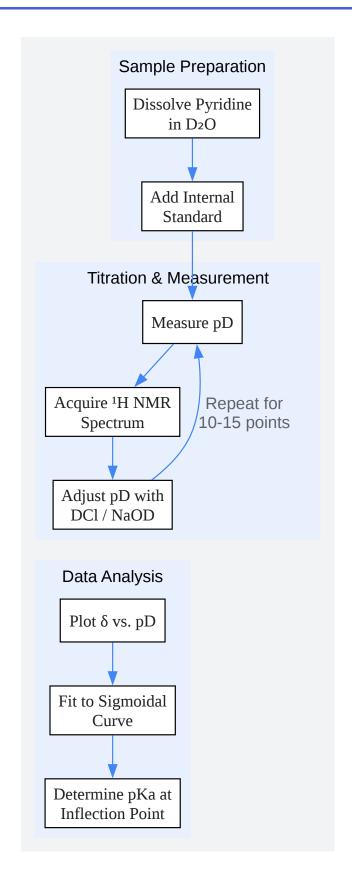
#### Methodology:

- Sample Preparation: Prepare a solution of the substituted pyridine (e.g., 5-10 mg) in D<sub>2</sub>O
   (~0.7 mL) in an NMR tube. Add a small amount of an internal standard (e.g.,
   tetramethylammonium chloride) if desired.
- Initial pH Measurement: Measure the initial pD of the solution. Note: pD = pH meter reading + 0.4.

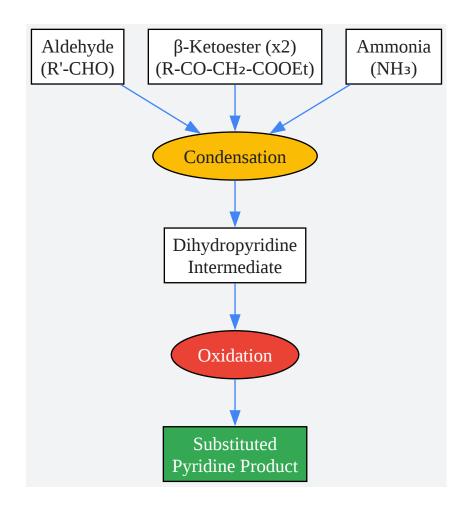


- Titration: Adjust the pD of the solution by adding small aliquots of DCI or NaOD. After each addition, mix thoroughly and measure the pD.
- NMR Spectrum Acquisition: Acquire a ¹H NMR spectrum at each pD point. A series of 10-15 spectra covering a pD range of ~2 units below to ~2 units above the expected pKa is recommended.[18]
- Data Analysis:
  - Plot the chemical shift ( $\delta$ ) of a specific, well-resolved ring proton against the measured pD.
  - The resulting curve will be sigmoidal. The pKa is the pD value at the inflection point of the curve.
  - o Alternatively, fit the data to the Henderson-Hasselbalch equation:  $\delta$ \_obs = ( $\delta$ \_B +  $\delta$ \_BH \* 10^(pKa-pD)) / (1 + 10^(pKa-pD)), where  $\delta$ \_obs is the observed chemical shift, and  $\delta$ \_B and  $\delta$ \_BH are the shifts of the fully deprotonated and protonated forms, respectively.









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